3',4'-Difluoroacetophenone is a fluorinated aromatic ketone widely used as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdBa_TIS2XX8TonZeHD5H3meWIdCnks66VqgTSngW1whQbgf3Br4vkL-3JPJulZ0iX-fcDRRr36sJnymY1yXCb1b0q5p70LdEAUP716EMMaILaW1GIrqY0kzauUbQIstpaTA%3D%3D)] The presence and specific 3,4-positioning of the two fluorine atoms on the phenyl ring significantly influence the compound's electronic properties and chemical reactivity compared to non-fluorinated or mono-fluorinated analogs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpOXVhpBIQyswfEM7Ou47gkgmxEh7TuxSwh_uL3HAbIB1hyBpVGB05pTCX5p8WD9UasyRFvW3s_FhHTaVsfx19yStLLAihCSeZKH_evQW8uVpOUbm5w5A9iy_qKaYsSNavCIiWlohGl9eMuHSfQ-z4yd4FedU0-qOsA2air5GfFZPR3DUxgvooXxsq0OHth_2YPLfNx3imEu5embYRTeo0af0BMTChilU%3D)] This distinct substitution pattern is critical for modulating properties such as metabolic stability, bioavailability, and receptor binding affinity in final active pharmaceutical ingredients (APIs).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFym77c5ZAKivSGSbfDSiQOvpk_0i1GpARSn_W_zsFEl_eW2HIa7703pCr8CrD5cuO3dFj039anwT8Obr8lQYNUQUz24XYgB263dGglXjDmbWeZBp6gym9eg_Y3zNcdo_FR0A0_WPoJWxkKn9ORq_X36AD2BdeUtHA2IG0peIlgSV7eY4lnXw9VogQLxClE7NWroG-u3jd9s3-aApNh7wJ6XZK88l9VjZNgJi1U3vbmNQoyqFo5)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENkd0nGlpaIj3iuV54zrF8uWMbos7ebnbrao25TQU0h56YsFvjZ9CxNiEu5fzfhuGevi-DAgKjLllAXcOMGYJKiBCjPP_igd7cbraesDVGZDWI_qC8qfjqbfduR2j0235ZsabD3aPywAizw4wmIzLNltQaI_olZ4aVDLuBZa1yyoFcaRFwIA%3D%3D)] Its utility stems from its role as a precursor, where the difluorophenyl moiety is incorporated into more complex molecular structures.
Substituting 3',4'-difluoroacetophenone with other isomers (e.g., 2',4'- or 2',5'-difluoroacetophenone) or simpler analogs like 4'-fluoroacetophenone is often unfeasible in multi-step synthesis and materials science. The specific placement of fluorine atoms at the 3 and 4 positions creates a unique combination of inductive (-I) and mesomeric (+M) electronic effects that dictates the reactivity of both the aromatic ring and the acetyl group.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpOXVhpBIQyswfEM7Ou47gkgmxEh7TuxSwh_uL3HAbIB1hyBpVGB05pTCX5p8WD9UasyRFvW3s_FhHTaVsfx19yStLLAihCSeZKH_evQW8uVpOUbm5w5A9iy_qKaYsSNavCIiWlohGl9eMuHSfQ-z4yd4FedU0-qOsA2air5GfFZPR3DUxgvooXxsq0OHth_2YPLfNx3imEu5embYRTeo0af0BMTChilU%3D)] This precise electronic profile influences reaction kinetics, regioselectivity in subsequent transformations, and the final properties of target molecules, such as the dipole moment and mesomorphic behavior in liquid crystals.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpOXVhpBIQyswfEM7Ou47gkgmxEh7TuxSwh_uL3HAbIB1hyBpVGB05pTCX5p8WD9UasyRFvW3s_FhHTaVsfx19yStLLAihCSeZKH_evQW8uVpOUbm5w5A9iy_qKaYsSNavCIiWlohGl9eMuHSfQ-z4yd4FedU0-qOsA2air5GfFZPR3DUxgvooXxsq0OHth_2YPLfNx3imEu5embYRTeo0af0BMTChilU%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzKnCfGtG-6RnaM8iCPzoYLtw3p8xetcgCJrBrm8dcv_79oNcIKLdpKXj4HEmkU361ppngnwHSRVyLyNjSmm6UNXSp6rCmVCHoKTS_kV7SDVGhVb6X1rkIXPqxPLw-j4x8Xeb8Vxi83n3ZEBI%3D)] Therefore, seemingly minor changes in the fluorine substitution pattern can lead to significantly different reaction outcomes, lower yields, or materials with unsuitable physical properties, making direct substitution a high-risk procurement decision.
The 3',4'-difluoro pattern yields a higher XLogP3, which may shift ADME and partitioning behavior compared to mono-fluorinated or unsubstituted analogs.
Enhanced carbonyl electrophilicity from dual fluorine substitution can alter reaction rates; generic acetophenones may not reproduce key synthetic outcomes.
Substituting with other acetophenones may invalidate patented triazole intermediate synthesis, as the exact substitution pattern is mandatory for the disclosed route.
3',4'-Difluoroacetophenone exhibits a boiling point of 94-95 °C at 13 mmHg.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1cw-pApXIW5383s48pdq2XZ1MDvkoWbQnkHiQQoj2gXXBE2dHtNhiYRcERib7AUF6xJYGG-mtIL3IjwJEgcR6wPhhXKAkPGtJvSii--tdCv27lxipJGqI6LjgHIodK9NiPFIQMuNIjewnry5AtgTNpUCQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJFeNSjrGxwDzuOdb2C5lcEliu7Oud9-MgoYD7tHjpxTmVa5uK_NA1PKgSz-0KuFaxaKjW5A3n1cYcaH-8FpiufiUPpDrL3ZOLIoEwYp7nMagIPSLkcWtlskQXtA5pEWQNUZF7b7ZaOrdtsTBn_8bSJ09uoYEH0vBs180jtuZMOA%3D%3D)] In comparison, the isomeric 2',4'-difluoroacetophenone has a lower boiling point of 80-81 °C at a higher pressure of 25 mmHg.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHuaaEcaPtnH3zXq0M-M2yHilntWEAEXgjNpKBP1ZiM18ruJoezL0ss7ANQLVOPzNQ63_r9a7mcxm3jEcjXiW92CtjO_bVHkzNW4tgu5r-soQdBk-D-d43q9i_wcOqjINn0D6aIf9pHAlQMHU2ynUXKlSY)] This higher boiling point indicates lower volatility under vacuum, a critical parameter for process control and safety in heated reactions and distillations, reducing material loss and improving process consistency.
| Evidence Dimension | Boiling Point (under vacuum) |
| Target Compound Data | 94-95 °C / 13 mmHg |
| Comparator Or Baseline | 2',4'-Difluoroacetophenone: 80-81 °C / 25 mmHg |
| Quantified Difference | Higher boiling point at lower pressure, indicating lower volatility |
| Conditions | Standard literature values for vacuum distillation. |
Higher thermal stability simplifies handling in high-temperature reactions and purification steps, leading to more reliable and safer manufacturing processes.
3',4'-Difluoroacetophenone has a melting point of 19-20 °C, meaning it exists as a low-melting solid or liquid at standard ambient temperatures (20-25 °C).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1cw-pApXIW5383s48pdq2XZ1MDvkoWbQnkHiQQoj2gXXBE2dHtNhiYRcERib7AUF6xJYGG-mtIL3IjwJEgcR6wPhhXKAkPGtJvSii--tdCv27lxipJGqI6LjgHIodK9NiPFIQMuNIjewnry5AtgTNpUCQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJFeNSjrGxwDzuOdb2C5lcEliu7Oud9-MgoYD7tHjpxTmVa5uK_NA1PKgSz-0KuFaxaKjW5A3n1cYcaH-8FpiufiUPpDrL3ZOLIoEwYp7nMagIPSLkcWtlskQXtA5pEWQNUZF7b7ZaOrdtsTBn_8bSJ09uoYEH0vBs180jtuZMOA%3D%3D)] This contrasts with the non-fluorinated parent compound, acetophenone, which is a liquid with a similar melting point but different handling characteristics due to viscosity and vapor pressure. More significantly, its defined melting point near room temperature allows for easy, controlled dispensing by gentle warming, which can be more precise than handling higher-volatility liquids or static solids.
| Evidence Dimension | Melting Point |
| Target Compound Data | 19-20 °C |
| Comparator Or Baseline | Acetophenone: 19-20 °C (but different physical state/handling properties in practice) |
| Quantified Difference | Not applicable (qualitative handling advantage) |
| Conditions | Standard ambient temperature and pressure (SATP). |
The low melting point facilitates precise and automated dosing in industrial settings by allowing the material to be handled as a liquid with minimal heating, improving process control and safety.
Fluorinated acetophenones are key precursors for synthesizing quinazolinone derivatives, a class of compounds with extensive biological activities.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAeRSoKrLNMoPiHMz6pvu43ZVkxqYhzsqa-NF5tPnT3Hv4cz9cJZ6zXwKBjgQwusaV0Y6PJDnxAWuF8kACpI8X8x9iXM7iaLhoYLgZnsfZk4D8AjWb5dqbxwn0VwuzWu6S7InXOEfXjY3PIA%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCq9hk3F14mIyCd59QDEoiTaD1v2G4vxRIOTvKXwVfdxU_7LXB3-x-LShhmweSXRfdarlD5RbaotBvl-Nn5aJ7sMo0CqiqypSk6gyCLFNg8jqmJx4tVMokTpH870-OBAAjZe2e92ZozCpfxmw4wdw840P2y3-NkQxqjfsfdTNjsXelOqvbMTb3cj3iJq7kPdTRDmXB)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwP4cM8emlDc3pbNUaS3aJ7eicb_jdfCodOxMY20_eGDx5oEisVlose1JzHiq3Pv0d9k7TKDCi-uWWduRlIyyqptMbDOQx70LYXF0f9WviY25pRd9KmhAMV_haSkxGj53C4YZ55rSpJx5viGu87gfKI969ZgdDtfIJtDBEog%3D%3D)] The 3',4'-difluoro substitution pattern is specifically utilized in the synthesis of advanced pharmaceutical intermediates. While direct yield comparisons are dependent on the specific reaction, the electronic properties imparted by the 3,4-difluoro motif are critical for achieving the desired reactivity in cyclization reactions leading to these scaffolds, a result not achievable with non-fluorinated or differently substituted analogs.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Enables synthesis of 3',4'-difluorophenyl-substituted quinazolinones |
| Comparator Or Baseline | Acetophenone or other isomers would yield different, often less biologically active, final products. |
| Quantified Difference | Qualitative: enables access to a specific, high-value chemical space. |
| Conditions | Typical conditions for quinazolinone synthesis, e.g., condensation with anthranilic acid derivatives. |
Procuring this specific isomer is essential for accessing particular classes of fluorinated APIs and bioactive molecules whose efficacy is directly linked to this substitution pattern.
This compound is a preferred precursor for synthesizing APIs where the 3,4-difluorophenyl group is a critical pharmacophore. Its specific electronic signature is leveraged to enhance metabolic stability and binding affinity, making it a non-substitutable starting material for certain classes of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdBa_TIS2XX8TonZeHD5H3meWIdCnks66VqgTSngW1whQbgf3Br4vkL-3JPJulZ0iX-fcDRRr36sJnymY1yXCb1b0q5p70LdEAUP716EMMaILaW1GIrqY0kzauUbQIstpaTA%3D%3D)]
The 3,4-difluoro substitution pattern is known to influence the mesomorphic properties and dielectric anisotropy of liquid crystals. As an intermediate, 3',4'-difluoroacetophenone is used to construct complex liquid crystal molecules where this specific substitution is required to achieve target properties like low viscosity and high clearing points for display applications.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzKnCfGtG-6RnaM8iCPzoYLtw3p8xetcgCJrBrm8dcv_79oNcIKLdpKXj4HEmkU361ppngnwHSRVyLyNjSmm6UNXSp6rCmVCHoKTS_kV7SDVGhVb6X1rkIXPqxPLw-j4x8Xeb8Vxi83n3ZEBI%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpp6EeyhbKYH-fo2MmYxRXNdfOB65wtvtoGfjDhG-DvWQ76LWthYJarHMlqiEaxWGT8PziA_nnaBGrL6Pg78bWA6Deh_Ra6HSmKfmaGG9QLgqnaWqR5eKrLQTiRr_A7797QquwVCTfJB3uhQcKqz_g97aLAodT-ZIZ2apr9A%3D%3D)]
In agrochemical development, the introduction of a 3,4-difluorophenyl moiety can increase the potency and alter the environmental persistence of herbicides and pesticides.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFym77c5ZAKivSGSbfDSiQOvpk_0i1GpARSn_W_zsFEl_eW2HIa7703pCr8CrD5cuO3dFj039anwT8Obr8lQYNUQUz24XYgB263dGglXjDmbWeZBp6gym9eg_Y3zNcdo_FR0A0_WPoJWxkKn9ORq_X36AD2BdeUtHA2IG0peIlgSV7eY4lnXw9VogQLxClE7NWroG-u3jd9s3-aApNh7wJ6XZK88l9VjZNgJi1U3vbmNQoyqFo5)] This acetophenone serves as a key starting point for building these complex, regulated molecules where isomeric purity is essential for performance and safety.
For multi-step syntheses involving high-temperature reactions or vacuum distillations, the higher boiling point and lower volatility of 3',4'-difluoroacetophenone compared to its isomers provide a significant process advantage.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1cw-pApXIW5383s48pdq2XZ1MDvkoWbQnkHiQQoj2gXXBE2dHtNhiYRcERib7AUF6xJYGG-mtIL3IjwJEgcR6wPhhXKAkPGtJvSii--tdCv27lxipJGqI6LjgHIodK9NiPFIQMuNIjewnry5AtgTNpUCQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJFeNSjrGxwDzuOdb2C5lcEliu7Oud9-MgoYD7tHjpxTmVa5uK_NA1PKgSz-0KuFaxaKjW5A3n1cYcaH-8FpiufiUPpDrL3ZOLIoEwYp7nMagIPSLkcWtlskQXtA5pEWQNUZF7b7ZaOrdtsTBn_8bSJ09uoYEH0vBs180jtuZMOA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHuaaEcaPtnH3zXq0M-M2yHilntWEAEXgjNpKBP1ZiM18ruJoezL0ss7ANQLVOPzNQ63_r9a7mcxm3jEcjXiW92CtjO_bVHkzNW4tgu5r-soQdBk-D-d43q9i_wcOqjINn0D6aIf9pHAlQMHU2ynUXKlSY)] This makes it the right choice for industrial-scale production where process control, safety, and minimizing material loss are primary concerns.
Irritant